molecular formula C27H29F3N6O8S B1665684 Alatrofloxacin mesylate CAS No. 157605-25-9

Alatrofloxacin mesylate

Cat. No.: B1665684
CAS No.: 157605-25-9
M. Wt: 654.6 g/mol
InChI Key: CYETUYYEVKNSHZ-RSUMCGCKSA-N
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Description

Alatrofloxacin mesylate is a fluoroquinolone antibiotic developed by Pfizer. It is delivered as a mesylate salt and is a prodrug of trovafloxacin. This compound was primarily used for treating serious bacterial infections, including nosocomial pneumonia, community-acquired pneumonia, and complicated intra-abdominal infections . it was withdrawn from the U.S. market in 2001 due to concerns about hepatotoxicity .

Preparation Methods

The preparation of alatrofloxacin mesylate involves the synthesis of its active form, trovafloxacin, followed by its conversion into the mesylate salt. The synthetic route typically includes the following steps:

    Synthesis of Trovafloxacin: This involves the formation of the core fluoroquinolone structure through a series of chemical reactions, including cyclization and fluorination.

    Conversion to this compound: Trovafloxacin is then converted to alatrofloxacin by attaching a mesylate group.

Chemical Reactions Analysis

Alatrofloxacin mesylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments for hydrolysis and specific catalysts for oxidation and reduction. The major product formed from these reactions is trovafloxacin, which is responsible for the antibiotic activity .

Scientific Research Applications

Alatrofloxacin mesylate has been extensively studied for its antimicrobial properties. Its applications in scientific research include:

Mechanism of Action

Alatrofloxacin mesylate exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the bacteria from replicating and ultimately leads to bacterial cell death . The molecular targets involved in this mechanism are the DNA gyrase and topoisomerase IV enzymes .

Properties

IUPAC Name

7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYETUYYEVKNSHZ-RSUMCGCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F3N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057655
Record name Alatrofloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146961-77-5
Record name Alatrofloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alatrofloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALATROFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXX802851
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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